molecular formula C12H22N2O5 B1521742 Boc-(N-gamma-ethyl)-L-glutamine CAS No. 210692-65-2

Boc-(N-gamma-ethyl)-L-glutamine

Cat. No. B1521742
M. Wt: 274.31 g/mol
InChI Key: DHDKHNYMNZCKOS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(N-gamma-ethyl)-L-glutamine is a chemical compound with the molecular formula C12H22N2O5 . It contains a total of 40 bonds, including 18 non-H bonds, 3 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Molecular Structure Analysis

The molecule consists of 22 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms . It contains various types of bonds and functional groups, including carboxylic acids, secondary amides, and (thio-) carbamates .


Physical And Chemical Properties Analysis

Boc-(N-gamma-ethyl)-L-glutamine is a white crystalline powder . Its molecular weight is 274.31 g/mol . More specific physical and chemical properties such as density, melting point, and boiling point may be found in detailed chemical databases .

Scientific Research Applications

Enzyme Inhibition and Biochemical Applications

  • Gamma-Glutamyl Transpeptidase Inhibition : The research on compounds structurally similar to Boc-(N-gamma-ethyl)-L-glutamine, such as L-2-amino-4-boronobutanoic acid (ABBA), demonstrates potent inhibition of gamma-glutamyl transpeptidase, an enzyme involved in glutathione metabolism and a marker for neoplasia and cell transformation. This inhibition suggests potential applications in studying enzyme function and possibly in therapeutic contexts related to cancer or oxidative stress (London & Gabel, 2001).

Material Science and Protein Labeling

  • Lanthanide Tags for Protein Labeling : The development of highly luminescent lanthanide tags suitable for protein labeling and time-resolved luminescence imaging showcases the application of complex compounds in biotechnology. Such compounds, based on a glutamic acid skeleton, demonstrate the utility of amino acid derivatives in creating advanced materials for biological research (Weibel et al., 2004).

Pharmaceutical Research

  • Drug Synthesis and Modification : Studies have explored the synthesis of compounds like N-Boc-α-amino acids with nucleobase residues, highlighting the role of amino acid derivatives in creating building blocks for peptidic nucleic acids (PNAs) and other pharmaceuticals. This indicates the potential of derivatives like Boc-(N-gamma-ethyl)-L-glutamine in synthesizing novel drugs or biomolecules (Lenzi, Reginato, & Taddai, 1995).

Nutritional Science and Therapeutics

  • Parenteral Nutrition : Research on the supplementation of parenteral nutrition with l-alanyl-l-glutamine suggests that such amino acid derivatives can significantly improve clinical outcomes in critically ill patients. This highlights the potential therapeutic applications of specific amino acid formulations in medical nutrition (Goeters et al., 2002).

Safety And Hazards

The safety data sheet (SDS) for Boc-(N-gamma-ethyl)-L-glutamine provides important information about potential hazards, safe handling practices, and emergency procedures . It’s crucial to refer to the SDS when working with this compound in a research or laboratory setting.

properties

IUPAC Name

(2S)-5-(ethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O5/c1-5-13-9(15)7-6-8(10(16)17)14-11(18)19-12(2,3)4/h8H,5-7H2,1-4H3,(H,13,15)(H,14,18)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDKHNYMNZCKOS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(N-gamma-ethyl)-L-glutamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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